2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole 2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17723193
InChI: InChI=1S/C15H18ClNO/c1-10-13(9-16)18-14(17-10)11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3
SMILES:
Molecular Formula: C15H18ClNO
Molecular Weight: 263.76 g/mol

2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole

CAS No.:

Cat. No.: VC17723193

Molecular Formula: C15H18ClNO

Molecular Weight: 263.76 g/mol

* For research use only. Not for human or veterinary use.

2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole -

Specification

Molecular Formula C15H18ClNO
Molecular Weight 263.76 g/mol
IUPAC Name 2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole
Standard InChI InChI=1S/C15H18ClNO/c1-10-13(9-16)18-14(17-10)11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3
Standard InChI Key OCROBOXVAFOSDH-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC(=N1)C2=CC=C(C=C2)C(C)(C)C)CCl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure comprises a 1,3-oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 2-, 4-, and 5-positions (Figure 1). Key substituents include:

  • 2-position: A 4-tert-butylphenyl group, imparting steric bulk and lipophilicity.

  • 4-position: A methyl group, enhancing electronic stability.

  • 5-position: A chloromethyl (–CH₂Cl) group, a reactive site for further functionalization.

Molecular Formula: C₁₅H₁₈ClNO
Molecular Weight: 263.76 g/mol
IUPAC Name: 2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole

Spectroscopic Signatures

While experimental spectra are unavailable for this compound, analogous oxazoles exhibit diagnostic signals:

  • ¹H NMR:

    • tert-Butyl protons: δ ~1.3 ppm (singlet, 9H).

    • Chloromethyl protons: δ ~4.5 ppm (triplet, 2H, J = 7 Hz).

    • Aromatic protons: δ ~7.3–7.5 ppm (multiplet, 4H) .

  • FT-IR:

    • C=N stretch: ~1610 cm⁻¹.

    • C–O–C asymmetric stretch: ~1250 cm⁻¹ .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely proceeds through sequential functionalization of the oxazole core (Figure 2):

  • Oxazole Ring Formation:

    • Hantzsch-type cyclization between a nitrile and an α-hydroxyamide precursor.

    • Alternative routes may employ cyclodehydration of β-ketoamides .

  • tert-Butylphenyl Introduction:

    • Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid (e.g., AlCl₃).

  • Chloromethylation:

    • Treatment with chloromethyl methyl ether (MOMCl) under acidic conditions .

Industrial-Scale Considerations

  • Continuous Flow Reactors: Enhance yield and safety by minimizing intermediate isolation .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures.

Reactivity and Functionalization

Chloromethyl Group Reactivity

The –CH₂Cl group undergoes characteristic nucleophilic substitutions (Table 1):

Reaction TypeReagentProductConditions
Amine AlkylationR₂NH–CH₂NR₂DMF, 60°C, 12h
Thioether FormationRSH–CH₂SRK₂CO₃, THF, reflux
EliminationBase (e.g., DBU)–CH₂– (methylene)Toluene, 110°C

Steric hindrance from the tert-butyl group may slow kinetics compared to less hindered analogs .

Oxazole Ring Modifications

  • Electrophilic Substitution:

    • Nitration at the 5-position (meta to tert-butylphenyl) using HNO₃/H₂SO₄.

  • Cross-Coupling:

    • Suzuki-Miyaura coupling with arylboronic acids at the 4-position (Pd(OAc)₂, SPhos ligand) .

Biological and Material Applications

Material Science Applications

  • Liquid Crystals: tert-Butylphenyl groups promote mesophase stability in nematic materials.

  • Polymer Additives: Chloromethyl groups enable covalent bonding to polymer matrices, enhancing thermal stability.

Comparative Analysis with Analogous Heterocycles

1,3-Oxazole vs. 1,2,4-Oxadiazoles

While 1,2,4-oxadiazoles exhibit broader bioactivity (e.g., kinase inhibition), 1,3-oxazoles offer superior synthetic accessibility and metabolic stability .

Substituent Effects

  • tert-Butyl vs. Methyl: Increased lipophilicity (logP +1.2) enhances blood-brain barrier penetration.

  • Chloromethyl vs. Bromomethyl: Slower substitution kinetics but reduced toxicity.

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